Rose bengal,methyl ester

Description

Contextualization of Rose Bengal and its Derivatives in Scientific Inquiry

Rose Bengal (RB) is well-established as a potent photosensitizer, a molecule that can be excited by light to induce chemical reactions in other nearby molecules. mdpi.com Its ability to generate reactive oxygen species (ROS), particularly singlet oxygen, upon illumination has made it a cornerstone in fields such as photodynamic therapy (PDT) and organic synthesis. mdpi.comresearchgate.netrsc.org Scientists have synthesized a variety of RB derivatives to modulate its properties, such as solubility and interaction with biological systems. These modifications often involve esterification of the carboxylic acid group on the RB molecule. researchgate.netresearchgate.net

Rationale for Methyl Ester Derivatization in Research

The primary motivation for converting Rose Bengal into its methyl ester form is to alter its physicochemical properties, most notably its hydrophobicity. Rose Bengal itself is a disodium (B8443419) salt, making it highly water-soluble. nih.gov However, for certain applications, particularly those involving interaction with lipid-based structures like cell membranes, a more hydrophobic molecule is desirable. nih.gov The addition of a methyl group through esterification increases the molecule's lipophilicity, facilitating its passage through and localization within cellular membranes. nih.gov This enhanced interaction with biological substrates is a key reason for its investigation in academic research. researchgate.net

Scope and Objectives of Academic Research on Rose Bengal Methyl Ester

Academic research on Rose Bengal methyl ester (RBMET) primarily focuses on three key areas: its synthesis and characterization, its photophysical and photochemical properties, and its applications as a photosensitizer. The overarching objective is to understand how the methyl ester modification influences the parent molecule's behavior and to leverage these changes for specific research purposes. Studies often involve comparing the properties and efficacy of RBMET to the parent Rose Bengal and other ester derivatives. researchgate.netnih.gov

Chemical and Physical Properties

The defining characteristic of Rose Bengal methyl ester is its increased hydrophobicity compared to its parent compound, Rose Bengal. This alteration in polarity influences its solubility and aggregation behavior in different solvents.

| Property | Rose Bengal | Rose Bengal Methyl Ester |

| Solubility | High in water | Soluble in nonpolar solvents like methylene (B1212753) chloride and chloroform (B151607) lookchem.com |

| Hydrophobicity | Low (hydrophilic) | High (hydrophobic) nih.gov |

| Aggregation | Prone to aggregation in aqueous solution, which can affect its photophysical properties. | Aggregation behavior is also observed in aqueous solutions. acs.org |

This table provides a comparative overview of the key chemical and physical properties of Rose Bengal and its methyl ester derivative.

The absorption and emission spectra of Rose Bengal methyl ester are crucial for its function as a photosensitizer. Research indicates that the spectral properties of Rose Bengal derivatives, including the methyl ester, are comparable to the parent dye. researchgate.net The maximum absorption wavelength of Rose Bengal is in the visible region, around 545 nm in ethanol. mdpi.com The singlet oxygen quantum yield, a measure of its efficiency in producing singlet oxygen, is a critical parameter. For Rose Bengal derivatives, these yields are often high, approaching that of the parent compound. lookchem.com For instance, the singlet oxygen quantum yield (ΦΔ¹O₂) of ester derivatives of Rose Bengal has been reported to be in the range of 0.83 to 0.89. researchgate.net

Synthesis and Characterization

The synthesis of Rose Bengal methyl ester typically involves the esterification of the carboxylic acid group of Rose Bengal. One common method involves reacting Rose Bengal with methyl iodide. researchgate.net Another approach is the reaction with diazomethane, which can lead to a mixture of products including the methyl ester. researchgate.net The purification of the resulting ester is crucial to remove any unreacted starting material or byproducts.

Characterization of the synthesized Rose Bengal methyl ester relies on various spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of the ester functional group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and mass spectrometry confirms the molecular weight of the compound. UV-Visible absorption and fluorescence spectroscopy are used to determine its photophysical properties. researchgate.net

Applications in Academic Research

The primary application of Rose Bengal methyl ester in academic research stems from its role as a photosensitizer.

Use as a Photosensitizer in Photodynamic Therapy (PDT) Research

In the context of PDT research, Rose Bengal methyl ester has been investigated for its potential against various pathogens. Its increased hydrophobicity is thought to enhance its interaction with microbial cells. nih.gov For example, studies have explored its leishmanicidal activity against Leishmania amazonensis. nih.govsbmu.ac.ir Research has shown that Rose Bengal methyl ester exhibits leishmanicidal activity, although its selectivity may be a consideration. nih.gov The mechanism of action in PDT involves the generation of ROS upon light activation, leading to cell death. nih.gov

Properties

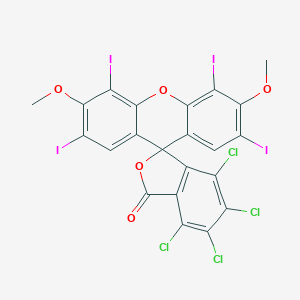

IUPAC Name |

4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3',6'-dimethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H8Cl4I4O5/c1-32-19-7(27)3-5-17(15(19)29)34-18-6(4-8(28)20(33-2)16(18)30)22(5)10-9(21(31)35-22)11(23)13(25)14(26)12(10)24/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZROOYRYVRPQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Cl4I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Esterification Reactions for Rose Bengal Methyl Ester Synthesis

The direct conversion of Rose Bengal to its methyl ester can be achieved through specific chemical reactions targeting its carboxylic acid functional group.

Selective Esterification via Alkyl Iodide Reagents

The selective esterification of purified Rose Bengal can be accomplished through its reaction with alkyl iodides, such as methyl iodide. researchgate.net This reaction specifically targets the carboxylate group of the Rose Bengal molecule, converting it into the corresponding methyl ester. researchgate.net This method is a direct approach to synthesizing Rose Bengal methyl ester, offering a degree of selectivity in the esterification process. The reaction can also be performed with other alkylating agents like benzyl (B1604629) chloride to produce different ester derivatives. researchgate.netresearchgate.net For instance, reacting Rose Bengal with ethyl iodide in a 50% v/v aqueous acetone (B3395972) solution yields the rose bengal ethyl ester. researchgate.net

Reaction of Lactonic Form with Diazomethane for Ether and Ester Derivatives

Rose Bengal exists in equilibrium between a quinonoid form and a lactonic form. The lactonic form of the dye can react with diazomethane. researchgate.netthieme-connect.de This reaction is not entirely selective for the carboxyl group and results in a mixture of products. The products include the monomethyl ether and the dimethyl ether of the lactone, as well as the methyl ether of the methyl ester of the tautomeric quinonoid form. researchgate.net The structures of these varied products have been confirmed using spectroscopic techniques. researchgate.net

Synthesis of Related Rose Bengal Alkyl Ester Derivatives for Research

The synthesis of various Rose Bengal alkyl ester derivatives is crucial for expanding its utility in research, allowing for the fine-tuning of its properties for specific applications.

Generation of Hydrophobic Analogues and Long-Chain Esters

To enhance the hydrophobicity of Rose Bengal, a series of n-alkyl-substituted derivatives can be synthesized. nih.gov This is typically achieved by reacting the disodium (B8443419) salt of Rose Bengal with a corresponding 1-bromoalkane in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C). nih.gov This method has been successfully used to create a series of esters with varying alkyl chain lengths, from C4 (butyl) to C12 (dodecyl). nih.gov The resulting long-chain esters exhibit significantly different solubility profiles compared to the parent molecule, with longer chain congeners showing low aqueous solubility. nih.govnih.gov For example, the tributylammonium (B8510715) salt of the octyl ester of Rose Bengal is soluble in nonpolar solvents like toluene. lookchem.com

Table 1: Synthesis of n-Alkyl-Substituted Rose Bengal Derivatives

| Alkyl Chain | Reagent | Product |

|---|---|---|

| Butyl | 1-Bromobutane | Rose Bengal Butyl Ester |

| Hexyl | 1-Bromohexane | Rose Bengal Hexyl Ester |

| Octyl | 1-Bromooctane | Rose Bengal Octyl Ester |

| Decyl | 1-Bromodecane | Rose Bengal Decyl Ester |

| Dodecyl | 1-Bromododecane | Rose Bengal Dodecyl Ester |

This table is based on synthetic strategies reported in the literature. nih.gov

Controlled Functionalization for Enhanced Research Utility

Controlled functionalization allows for the attachment of Rose Bengal esters to other molecules to create specialized research tools. For instance, a Rose Bengal 5-carboxy pentyl ester has been synthesized by reacting the Rose Bengal disodium salt with 6-bromohexanoic acid. amazonaws.com This derivative, featuring a terminal carboxylic acid on the ester chain, can then be attached to resin-bound peptides using standard peptide coupling reagents like HBTU and HOBt. amazonaws.com Another approach involves creating a photoactive monomer by synthesizing an ethyl acrylate (B77674) derivative of Rose Bengal (EARB). rsc.org This is achieved by reacting Rose Bengal with 2-bromoethyl acrylate, yielding a monomer that can be used in polymerization reactions. rsc.org Such controlled functionalizations are essential for developing highly specific probes and therapeutic agents.

Analytical and Spectroscopic Characterization of Synthetic Products

The successful synthesis of Rose Bengal methyl ester and its derivatives requires thorough characterization to confirm their structure and purity. A suite of analytical and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the synthesized esters. researchgate.netamazonaws.com Infrared (IR) spectroscopy is crucial for identifying key functional groups. For example, the formation of an ester is confirmed by the appearance of a characteristic carbonyl stretching frequency (νC=O) around 1730 cm⁻¹. researchgate.netlookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR can be used to identify the protons of the newly introduced alkyl ester group. lookchem.com

UV-Visible absorption spectroscopy is used to study the electronic properties of the derivatives. researchgate.netamazonaws.com The absorption spectra of the esters in solvents like methanol (B129727) typically retain the characteristic shape of the parent Rose Bengal molecule, sometimes with a slight red-shift in the maximum absorption wavelength (λmax). researchgate.net For instance, the main absorption band for Rose Bengal methyl ester is at 555 nm. rsc.org

Mass spectrometry (MS) is employed to confirm the molecular weight of the final products. amazonaws.com Techniques like electrospray ionization (ESI-MS) provide accurate mass data, confirming the successful esterification. amazonaws.com

Table 2: Spectroscopic Data for Rose Bengal Derivatives

| Derivative | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Rose Bengal Benzyl Ester | IR Spectroscopy | νC=O at 1730 cm⁻¹ | researchgate.net |

| Rose Bengal Ethyl Ester | ¹H NMR | Signal at δ 0.92 (t, ester-CH₃) | lookchem.com |

| Rose Bengal Methyl Ester | UV-Vis Spectroscopy | λmax at 555 nm | rsc.org |

Spectroscopic Confirmation of Ester Formation (e.g., NMR, UV-Vis)

The successful synthesis of rose bengal methyl ester from its parent carboxylic acid is rigorously confirmed through standard spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable for verifying the structural changes that occur during esterification.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct evidence of ester formation. The appearance of a new singlet signal in the spectrum, typically around 3.5-4.0 ppm, is characteristic of the methyl ester protons (-OCH₃). This signal is absent in the spectrum of the starting material, rose bengal. The chemical shifts of other protons in the xanthene core may also experience slight changes due to the modification at the carboxyl group. For instance, ¹H NMR spectra recorded for related rose bengal derivatives confirm the presence and positioning of the ester group through unique signals. imaging.orggoogle.com The integration of this new peak relative to the aromatic protons of the rose bengal backbone can also be used to confirm the stoichiometry of the reaction.

UV-Visible spectroscopy is another key tool for confirming esterification. The conversion of the carboxylic acid group to an ester group alters the electronic structure of the chromophore. This typically results in a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). imaging.org For example, the esterification of the carboxyl group on similar xanthene dyes is known to cause a red shift of approximately 10 nm in both absorption and fluorescence spectra. imaging.org The absorption spectrum of rose bengal in methanol shows a characteristic λₘₐₓ, and upon conversion to its methyl ester, this peak is expected to shift to a longer wavelength. researchgate.net For example, a rose bengal derivative in methanol showed a λₘₐₓ at 564 nm. researchgate.net The specific λₘₐₓ can be influenced by the solvent used, with different values observed in polar versus non-polar solvents. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima for Rose Bengal and Derivatives

| Compound | Solvent | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| Rose Bengal | Methanol | 548 | researchgate.net |

| Rose Bengal Derivative | Methanol | 564 | researchgate.net |

This table is generated based on data for rose bengal and its derivatives to illustrate expected spectroscopic shifts.

Chromatographic Purity Assessment (e.g., HPLC)

Following synthesis, the purity of rose bengal methyl ester must be rigorously assessed to ensure the absence of unreacted starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose due to its high resolution and sensitivity. researchgate.net

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of rose bengal and its derivatives. amazonaws.comindexcopernicus.com In this technique, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. google.comamazonaws.comindexcopernicus.com The purity is determined by injecting a sample of the synthesized compound and monitoring the eluent with a UV-Vis detector set at or near the λₘₐₓ of the ester. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of multiple peaks indicates impurities.

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer or water containing an acid like trifluoroacetic acid (TFA) or phosphoric acid. google.comamazonaws.comindexcopernicus.com A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of all components in the mixture. google.comamazonaws.com The purity of the final product is typically reported as a percentage based on the area under the curve (AUC) of the main peak relative to the total area of all peaks in the chromatogram. google.com Purity levels greater than 95% are often required for subsequent applications. amazonaws.com

Table 2: Example of HPLC Conditions for Analysis of Rose Bengal Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 2.7 µm) | google.com |

| Mobile Phase | Acetonitrile / 0.5% H₃PO₄ in H₂O | google.com |

| Methanol / Phosphate Buffer (pH 8.0) | indexcopernicus.com | |

| Elution | Gradient (e.g., 65/35 to 90/10 over 30 min) | google.com |

| Flow Rate | 1.0 mL/min | indexcopernicus.com |

| Detector | UV-Vis at 262 nm | indexcopernicus.com |

| Injection Volume | 20 µL | indexcopernicus.com |

This table provides a composite of typical conditions used for rose bengal and its derivatives, illustrating a common analytical setup.

Advanced Spectroscopic and Photochemical Characterization in Research

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence spectra of Rose Bengal and its derivatives, including the methyl ester, are highly sensitive to the surrounding environment. In aqueous solutions, Rose Bengal is known to form aggregates, a phenomenon that significantly alters its spectral properties. instras.cominstras.com The absorption spectrum of Rose Bengal in dilute aqueous solution typically shows two main peaks. instras.comresearchgate.netnih.gov The monomeric form of Rose Bengal has a major absorption band around 550 nm, while a shoulder at approximately 515 nm is attributed to the dimer. researchgate.netnih.gov The tendency for aggregation increases with concentration. researchgate.net

In the presence of surfactants and in micellar systems, the spectral characteristics of Rose Bengal are further modified. Interactions with cationic and nonionic surfactants can lead to shifts in the absorption and emission peaks, often accompanied by a significant enhancement in both absorbance and fluorescence intensity. capes.gov.br For instance, the formation of ion pairs with cationic surfactants can lead to the formation of premicellar aggregates. instras.com The fluorescence intensity of Rose Bengal tends to decrease more in the presence of certain cationic surfactants compared to zwitterionic ones, indicating a greater propensity for aggregation. instras.com

The absorption and fluorescence spectra of Rose Bengal have been studied in a variety of solvents, and it has been observed that solvent effects on the absorption wavelength are in agreement with the solvatochromic model of Kamlet, Abboud, and Taft. nih.gov For example, the maximum absorption and emission wavelengths of Rose Bengal have been reported to be 546 nm and 567 nm in water, respectively. nih.gov

Table 1: Absorption and Emission Maxima of Rose Bengal in Different Environments

| Environment | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |

|---|---|---|---|

| Water (monomer) | 549 | 567 | nih.govnih.gov |

| Water (dimer) | 514 | - | nih.gov |

| Basic Ethanol | 559 | - | |

| Methanol (B129727) (dilute) | 549 | 565 | instras.com |

| Methanol (concentrated) | - | 594 | instras.com |

| DMPC Liposomes | 562 (monomer), 523 (dimer) | - | researchgate.net |

Derivatization of the Rose Bengal molecule, such as through esterification to form the methyl ester, can have a pronounced influence on its optical properties. The fluorescence quantum yields and lifetimes of Rose Bengal derivatives, including their methyl esters, are notably higher when the phenol group in the xanthene moiety is ionized compared to when it is in its neutral or methylated form. researchgate.net This highlights the critical role of the electronic structure of the xanthene core in determining the photophysical behavior.

Spin-coated films of a Rose Bengal derivative have been studied, revealing that their optical properties can be reversibly changed by exposure to acidic and basic vapors, indicating a switching between different oxidation states. researchgate.net This suggests that the chemical environment can significantly modulate the electronic structure and, consequently, the optical characteristics of Rose Bengal derivatives.

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that characterize the de-excitation pathways of the excited singlet state. For fluorescein derivatives, including those of Rose Bengal, both Φf and τf are remarkably dependent on the substitution on both the xanthene and phenyl rings. researchgate.net However, the ratio of these two values (Φf/τf), which represents the radiative decay rate constant, remains relatively constant. researchgate.net

Investigations into the fluorescence properties of twenty fluorescein derivatives, including Rose Bengal and its methyl ester, have provided comparable data on their fluorescence lifetimes and emission quantum yields under the same conditions. researchgate.net In aerobic alkaline aqueous solutions, the fluorescence lifetime of Rose Bengal has been determined to be approximately 8979 picoseconds. sci-hub.box

Table 2: Photophysical Properties of Rose Bengal and its Derivatives

| Compound | Environment | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Reference |

|---|---|---|---|---|

| Rose Bengal | Basic Ethanol | 0.11 | - | |

| Rose Bengal | Ethanol | 0.05 | - | |

| Rose Bengal | 0.1 mM NaOH | - | 8979 ps | sci-hub.box |

Excited State Dynamics and Reactive Oxygen Species Generation

Upon absorption of light, Rose Bengal can undergo intersystem crossing from the excited singlet state to a triplet state. instras.com The high probability of intersystem crossing in Rose Bengal leads to a high population of the triplet state relative to the singlet state, which in turn results in a lower fluorescence quantum yield compared to fluorescein. instras.com The properties of the triplet state are crucial for photosensitization reactions.

The quenching of the triplet excited state of Rose Bengal by various organic compounds can occur through both oxidative and reductive pathways. nih.gov Computational studies have provided evidence for the involvement of exciplexes during this quenching process, where an encounter complex is formed between the triplet state of Rose Bengal and the quencher. nih.gov This complex can then undergo a single electron transfer to form a triplet state of the exciplex. nih.gov

The phosphorescence lifetime of Rose Bengal in aerobic aqueous solution at pH 10 has been measured to be 2.40 ± 0.1 microseconds. sci-hub.boxresearchgate.net This relatively short lifetime in the presence of oxygen is due to quenching by molecular oxygen, a process that leads to the formation of singlet oxygen. sci-hub.box

Rose Bengal and its derivatives are well-known for their high efficiency in generating singlet oxygen (¹O₂), a highly reactive oxygen species. The singlet oxygen quantum yield (ΦΔ) is a measure of this efficiency. Rose Bengal is often used as a standard photosensitizer for determining the singlet oxygen quantum yields of other compounds. nsf.govresearchgate.net

The singlet oxygen quantum yield of Rose Bengal has been reported to be around 0.79 in methanol. researchgate.net The generation of singlet oxygen is a key mechanism in photodynamic therapy, where the photosensitizer is excited by light and then transfers its energy to molecular oxygen.

It is important to note that the aggregation of Rose Bengal can affect its singlet oxygen generation. nih.gov Studies have shown a non-linear dependency of singlet oxygen phosphorescence at Rose Bengal concentrations above 2 μM, suggesting that aggregation can lead to discrepancies in the determination of singlet oxygen yield. nih.gov Therefore, it is recommended to use concentrations of 1 μM or lower in photochemical studies to avoid these aggregation-related effects. nih.gov

Table 3: Singlet Oxygen Quantum Yields

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Rose Bengal | Methanol | 0.79 | researchgate.net |

| Rose Bengal | Acetonitrile (B52724) | 0.53 | researchgate.net |

Mechanistic Studies of Reactive Oxygen Species (ROS) Production

The photosensitizing capability of Rose bengal, methyl ester is fundamentally linked to its efficiency in generating reactive oxygen species (ROS) upon exposure to light. The production of ROS by photosensitizers can proceed through two primary pathways, known as Type I and Type II mechanisms.

The Type I mechanism involves the transfer of an electron or hydrogen atom between the excited triplet state of the photosensitizer and a substrate, such as a biological molecule or solvent, to form radical ions or free radicals. These radicals can then react with molecular oxygen to produce various ROS, including superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).

The Type II mechanism , which is often the predominant pathway for xanthene dyes like Rose bengal and its derivatives, involves the direct energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). This process results in the formation of the highly cytotoxic singlet oxygen (¹O₂).

Research on ester derivatives of Rose Bengal has demonstrated their high potential for photodynamic applications due to their significant singlet oxygen quantum yields (ΦΔ). The esterification of Rose Bengal, which increases its hydrophobicity, can influence its interaction with different environments and, consequently, its efficiency in ROS production. Studies have shown that these derivatives maintain a high capacity for generating singlet oxygen, a key agent in photodynamic therapy. utmb.eduresearchgate.net The singlet oxygen quantum yield is a critical parameter for evaluating the efficacy of a photosensitizer in Type II photochemical reactions.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Rose Bengal Ester Derivatives in Different Media

Data sourced from studies on hydrophobic ester derivatives of Rose Bengal, where the C1 ester corresponds to the methyl ester. utmb.eduresearchgate.net

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A variety of advanced spectroscopic techniques are employed to investigate the intricate photophysical and photochemical processes of Rose bengal, methyl ester, providing deep insights into its mechanism of action.

Femtosecond and Steady-State Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful tool for studying the excited states of photosensitizers. Upon light absorption, Rose bengal, methyl ester is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is crucial as it is the primary species responsible for initiating the energy transfer to molecular oxygen in the Type II mechanism.

Steady-state transient absorption spectroscopy allows for the characterization of the triplet state's absorption spectrum and its lifetime. The kinetics of the triplet state decay can be monitored in the absence and presence of oxygen, providing direct evidence of the quenching process that leads to singlet oxygen formation.

Femtosecond transient absorption spectroscopy provides even greater temporal resolution, enabling the observation of the ultrafast processes that occur immediately after photoexcitation, including the formation of the triplet state from the initial excited singlet state. This technique is invaluable for understanding the complete photophysical pathway of the photosensitizer.

Table 2: Triplet State Lifetime of Rose Bengal in Different Environments

Note: This data is for the parent compound Rose Bengal, as specific transient absorption data for the methyl ester was not available. The presence of the methyl ester group is expected to have a minor influence on the triplet state lifetime in solution.

Fluorescence Anisotropy Studies for Molecular Mobility

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent molecule. By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence, information about the size, shape, and rotational diffusion of the molecule can be obtained.

For Rose bengal, methyl ester, fluorescence anisotropy studies can provide insights into its interaction with its microenvironment. For instance, when the molecule binds to larger structures such as micelles or proteins, its rotational motion is restricted, leading to an increase in the measured fluorescence anisotropy. This technique is particularly useful for understanding how the photosensitizer is distributed and localized in complex biological or chemical systems. Research on ester derivatives of Rose Bengal has utilized fluorescence anisotropy to investigate the formation of pre-micellar aggregates, which can influence the photosensitizing efficiency. utmb.eduresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This makes it an indispensable tool for studying the Type I photochemical mechanism, where radical intermediates are formed.

While the Type II mechanism is often dominant for Rose bengal and its derivatives, the Type I pathway can also occur, especially in environments with high concentrations of easily oxidizable or reducible substrates. EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to detect and identify the specific radical species generated, such as superoxide and hydroxyl radicals. Spin traps are molecules that react with short-lived radicals to form more stable radical adducts that can be more easily detected by EPR. Although direct EPR studies specifically on Rose bengal, methyl ester are not widely reported, the high singlet oxygen quantum yield of its derivatives strongly suggests an efficient population of the triplet state, which is the precursor for both Type I and Type II pathways. utmb.eduresearchgate.net

Spectroscopic Ellipsometry for Thin Film Properties

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, such as thickness and refractive index. It measures the change in polarization of light upon reflection from a sample surface.

In the context of Rose bengal, methyl ester, this technique is valuable for characterizing thin films of the material, which may have applications in organic electronics and sensor technologies. A study on a derivative of Rose Bengal investigated the optical properties of spin-coated thin films using variable angle of incidence spectroscopic ellipsometry. The study determined the film thickness and surface roughness at different solution concentrations, providing crucial information for the fabrication of devices with controlled layer properties.

Table 3: Film Thickness and Roughness of a Rose Bengal Derivative as a Function of Solution Concentration

Data from a study on a triethylammonium salt of Rose Bengal.

Induced Circular Dichroism for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. While Rose bengal, methyl ester is not itself chiral, it can exhibit an induced circular dichroism (ICD) signal when it forms a complex with a chiral host molecule, such as a cyclodextrin (B1172386).

The formation of an inclusion complex between Rose bengal, methyl ester and a chiral cyclodextrin can lead to a chirally perturbed environment for the chromophore of the photosensitizer, resulting in a measurable ICD spectrum. The sign and intensity of the ICD signal can provide information about the geometry of the inclusion complex and the nature of the host-guest interactions. This technique is valuable for studying the encapsulation of the photosensitizer, which can affect its photophysical properties and its accessibility to molecular oxygen.

Photostability and Photobleaching Mechanisms in Research Contexts

The utility of Rose bengal, methyl ester in various research applications, particularly those involving photodynamic therapy and fluorescence imaging, is intrinsically linked to its photostability. Photobleaching, the irreversible photochemical destruction of a fluorophore, can limit its effective lifespan and the reproducibility of experimental results. Consequently, a thorough understanding of the mechanisms underlying its photodegradation and the development of strategies to enhance its photostability are critical areas of investigation.

Investigation of Photodegradation Pathways

The photodegradation of Rose bengal, methyl ester, much like its parent compound Rose Bengal, is primarily driven by interactions with molecular oxygen upon photoexcitation. The process is predominantly mediated by the generation of reactive oxygen species (ROS), which can subsequently react with and degrade the dye molecule itself or other nearby substrates.

The principal photodegradation pathway is believed to be a self-sensitized photooxidation involving singlet oxygen (¹O₂). Upon absorption of light, the Rose bengal, methyl ester molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived triplet state (T₁). In the presence of ground state molecular oxygen (³O₂), the triplet-state dye can transfer its energy to the oxygen molecule, resulting in the formation of highly reactive singlet oxygen. This singlet oxygen is a powerful oxidizing agent and can attack the xanthene core of the Rose bengal, methyl ester, leading to the cleavage of covalent bonds and the formation of non-fluorescent degradation products.

Research on related xanthene dyes has suggested that the photodegradation can proceed through the formation of various intermediates. While specific degradation products for Rose bengal, methyl ester have not been extensively detailed in the literature, studies on Rose Bengal suggest that the photooxidation can lead to the fragmentation of the xanthene structure.

In addition to the singlet oxygen-mediated pathway, other reactive oxygen species such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH) can also contribute to the photobleaching process, particularly in the presence of photocatalytic systems or specific biological environments. The formation of these species can be initiated by electron transfer reactions from the excited state of the dye.

The quantum yield of photobleaching is a key parameter used to quantify the photostability of a fluorophore. While specific data for Rose bengal, methyl ester is scarce, studies on Rose Bengal provide valuable insights. The photostability is also highly dependent on the local microenvironment, including the solvent, pH, and the presence of oxygen and other reactive species.

Table 1: Factors Influencing the Photodegradation of Rose Bengal Derivatives

| Factor | Effect on Photodegradation | Proposed Mechanism |

| Oxygen Concentration | Increased degradation | Higher availability of ³O₂ for singlet oxygen (¹O₂) generation. |

| Light Intensity | Increased degradation | Higher rate of excitation to the singlet and triplet states. |

| Solvent Polarity | Variable | Can influence the lifetime of the triplet state and the solubility of oxygen. |

| Presence of ROS Scavengers | Decreased degradation | Quenching of reactive oxygen species before they can react with the dye. |

| pH | Variable | Can affect the electronic structure and aggregation state of the dye. |

This table is based on general principles of dye photochemistry and findings for Rose Bengal and related compounds.

Strategies for Enhanced Photostability in Conjugates

Given the propensity of Rose bengal, methyl ester to photodegrade, various strategies have been explored to enhance its photostability, particularly when it is conjugated to other molecules for targeted applications. These strategies primarily focus on shielding the photosensitizer from reactive species or modifying its local environment to suppress degradation pathways.

One of the most effective approaches is the conjugation to or encapsulation within polymeric nanoparticles . By incorporating Rose bengal, methyl ester into a polymer matrix, its direct contact with bulk molecular oxygen and other reactive species can be limited. The polymer can also provide a more rigid environment, which can reduce non-radiative decay pathways and potentially decrease the efficiency of intersystem crossing to the triplet state. For instance, studies on Rose Bengal have shown that its incorporation into mesoporous silica (B1680970) nanoparticles or conjugation to polymers like hyaluronic acid can significantly slow down its photobleaching rate. A study on a Rose Bengal-hyaluronic acid conjugate demonstrated slower photobleaching, which is crucial for applications requiring prolonged exposure to light.

The use of antioxidants and ROS scavengers in the formulation can also improve photostability. These molecules can quench singlet oxygen and other reactive species before they have a chance to react with the Rose bengal, methyl ester. While this is a common strategy in solution-based applications, its implementation in biological systems can be more complex.

Finally, modification of the chemical structure of the photosensitizer itself is a potential avenue for improving photostability. While this falls outside the direct scope of using Rose bengal, methyl ester, it is an active area of research in the development of new and more robust photosensitizers.

Table 2: Comparison of Strategies to Enhance Photostability of Rose Bengal Conjugates

| Strategy | Principle | Advantages | Potential Limitations |

| Polymer Encapsulation | Physical entrapment within a nanoparticle. | Provides a protective barrier, can improve solubility and delivery. | Potential for dye leakage, may alter photophysical properties. |

| Covalent Conjugation | Chemical bonding to a polymer or biomolecule. | Stable linkage, precise control over dye loading. | Synthetic complexity, potential for altered biological activity of the conjugate. |

| Use of Scavengers | Addition of molecules that quench ROS. | Simple to implement in certain systems. | Limited applicability in vivo, potential for side reactions. |

This table is based on research on Rose Bengal and general strategies for photosensitizer stabilization.

Molecular Interactions and Mechanistic Insights in Biological Research Models

Interaction with Biomimetic and Delivery Systems

The esterification of Rose Bengal to its methyl ester derivative significantly modifies its interaction with drug delivery and model membrane systems. This alteration is primarily driven by the increased hydrophobicity, which governs its localization and binding within these constructs.

Binding and Localization in Micellar Formulations

Analyses using the Stern-Volmer constant (KSV) confirm that the localization of each photosensitizer within the micelle is dictated by both its hydrophobicity and its charge. For instance, in CTAB micelles, resonance light scattering and fluorescence anisotropy studies have shown the formation of pre-micellar aggregates of the photosensitizer combined with the cationic surfactant, which explains the high binding constants observed in this system.

Partitioning into Polymeric Nanoparticles

Rose Bengal methyl ester partitions efficiently into the amphiphilic coating of polymer dots (Pdots), which are nano-sized particles composed of conjugated polymers coated with PEGylated phospholipids. This partitioning occurs non-covalently but with high affinity, eliminating the need for chemical conjugation rsc.org. This close contact facilitates efficient Förster resonance energy transfer (FRET) from the Pdot to the RBME rsc.org.

The main absorption maximum for Rose Bengal methyl ester is at 555 nm, a slight redshift compared to the 547 nm maximum of its parent compound, Rose Bengal rsc.org. This spectral property is crucial for its function in FRET-based systems. Studies have also documented the use of RBME blended with specific conjugated polymers, such as poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-co-(1,4-benzo-{2,10,3}-thiadiazole)], in nanoparticle formulations designed to enhance singlet oxygen generation through a FRET cascade.

Table 1: Comparison of Absorption Maxima for Rose Bengal and its Methyl Ester

| Compound | Absorption Maximum (nm) |

|---|---|

| Rose Bengal | 547 rsc.org |

| Rose Bengal, methyl ester | 555 rsc.org |

Complexation with Cyclodextrins: Binding Constants and Stoichiometry

While specific studies detailing the complexation of Rose Bengal methyl ester with cyclodextrins are not prevalent, research on the parent compound, Rose Bengal (RB), provides significant insights into the nature of these host-guest interactions. Spectrophotometric and calorimetric measurements have been used to study the interaction of RB with various cyclodextrins (CDs) researchgate.net.

In one study, the complexation of Rose Bengal with gamma-cyclodextrin (B1674603) (γ-CD) and delta-cyclodextrin (B1251966) (δ-CD) was found to occur in a 1:1 binding stoichiometry in fast exchange. The binding affinity with δ-CD was significantly stronger than with γ-CD, as evidenced by the respective binding constants.

Table 2: Binding Constants of Rose Bengal with Cyclodextrins

| Cyclodextrin (B1172386) | Binding Stoichiometry (RB:CD) | Binding Constant (Ka) (M⁻¹) |

|---|---|---|

| γ-Cyclodextrin | 1:1 | 95 ± 7 |

| δ-Cyclodextrin | 1:1 | 9500 ± 1500 |

The opposing trends in the chemical shifts observed via ¹H NMR upon complexation—upfield for γ-CD and downfield for δ-CD—suggest different binding modes and orientations of the Rose Bengal molecule within the two cyclodextrin cavities.

Encapsulation and Association with Liposomal Formulations

The hydrophilic nature and low lipid solubility of Rose Bengal can limit its ability to cross biological membranes, a key factor for its application in photodynamic therapy. Esterification to form derivatives like Rose Bengal methyl ester increases lipophilicity, potentially improving membrane interaction. Encapsulation within liposomes offers a well-established strategy to deliver both hydrophilic and lipophilic photosensitizers researchgate.net.

Studies on the parent compound have demonstrated successful encapsulation in various liposomal formulations, including multivesicular liposomes (MVL), with loading efficiencies reported to be as high as 79%. Liposomes serve as effective carriers that can solubilize photosensitizers and alter their pharmacokinetic profiles researchgate.net. While specific encapsulation efficiency and release kinetic data for Rose Bengal methyl ester are not detailed in the available literature, its increased hydrophobicity suggests it would readily associate with or embed within the lipid bilayer of liposomes. Research has analyzed the leishmanicidal activity of Rose Bengal methyl ester (RBMET) and its butyl ester derivative (RBBUT), noting that the presence of more hydrophobic alkyl groups can facilitate their interaction with cell membranes researchgate.netresearchgate.netresearchgate.net. The use of pharmaceutical formulations like liposomes is considered a viable alternative to improve the photodynamic activity of these photosensitizers researchgate.net.

Protein-Rose Bengal Methyl Ester Interactions

The interaction of photosensitizers with proteins is critical to understanding their biodistribution and mechanism of action. While direct studies on Rose Bengal methyl ester are limited, extensive research on its parent compound, Rose Bengal, provides a foundational understanding of how this class of molecules binds to key proteins like human serum albumin and collagen. The esterification would likely alter the binding affinity and specific interactions due to changes in charge and hydrophobicity.

Binding Site Characterization on Model Proteins (e.g., Human Serum Albumin, Collagen)

Competitive binding studies with drugs that have well-established binding sites on HSA revealed that Rose Bengal binds to Drug Site 1 (DS1, the warfarin (B611796) site), Drug Site 3 (DS3, the digitoxin (B75463) site), and Fatty Acid site 6 (FA6). It does not, however, bind at Drug Site 2 (DS2, the ibuprofen/diazepam site). Molecular docking studies corroborated these experimental findings, calculating the lowest energy poses for binding at these sites.

Table 3: Calculated Binding Energies of Rose Bengal at HSA Sites

| HSA Binding Site | Lowest Energy Pose (kcal/mol) |

|---|---|

| Drug Site 1 (DS1) | -52.13 |

| Drug Site 3 (DS3) | -58.79 |

| Fatty Acid Site 6 (FA6) | -67.55 |

Collagen: The binding of Rose Bengal to collagen is a complex process dominated by electrostatic interactions between the negatively charged dye and positively charged amino groups on the protein. Molecular dynamics simulations complemented by isothermal titration calorimetry have provided insight into this interaction at an atomic level.

The binding free energy for Rose Bengal with a collagen-like peptide ranges from -3 to -5.7 kcal/mol. The binding is strongest near the N-terminus and lysine (B10760008) side chains, which are positively charged. At higher concentrations, a maximum of 16 ± 3 Rose Bengal molecules were found to bind to a single peptide triple helix, with evidence suggesting that many of these are bound as aggregates rather than monomers. This binding occurs equally well with triple-helical and single-chain (denatured) collagen, confirming that the primary driving force is ionic interaction rather than a dependency on the protein's tertiary structure.

Nucleic Acid and Nucleotide Interactions

The interaction of photosensitizers with nucleic acids is a key area of research, particularly for understanding mechanisms of phototoxicity and potential therapeutic applications.

Rose Bengal is an efficient photosensitizer for generating singlet oxygen (¹O₂), which can induce damage to DNA, with guanine (B1146940) being the most susceptible base. Studies have investigated the formation of DNA-protein cross-links (DPCs) using Rose Bengal-mediated photooxidation.

In a model system, the reaction between an Nα-acetyllysine methyl ester (a lysine derivative) and 2'-deoxyguanosine (B1662781) (dGuo) was studied under various oxidative conditions. researchgate.net When Rose Bengal was used to photochemically generate singlet oxygen, it exclusively produced a specific DNA-protein cross-link adduct where the lysine derivative was appended at the C5 position of the guanine base, forming a spirodiiminodihydantoin lesion (5-Lys-Sp). researchgate.net This outcome is distinct from other oxidation methods that generate radicals and lead to adducts at the C8 position of guanine. researchgate.net This finding demonstrates that the mechanism of oxidation is critical in determining the precise structure of the resulting DNA damage. The formation of these adducts was also confirmed in both single- and double-stranded oligodeoxynucleotides. researchgate.net

Direct studies on the complex formation between Rose Bengal methyl ester and nucleic acids are not extensively detailed in the literature. However, research on related conjugates provides insight into potential interaction mechanisms. Peptide conjugates of Rose Bengal have been synthesized with DNA-binding sequences. acs.org When these conjugates form a complex with DNA, a notable quenching of the dye's fluorescence is observed, along with a suppression of singlet oxygen production. acs.org This indicates a close-proximity interaction between the dye and the DNA base pairs, which facilitates non-radiative decay pathways for the dye's excited state. This mechanism effectively "turns off" the photodynamic activity of the dye upon binding to its target.

Cellular and Subcellular Interaction Mechanisms (In Vitro Research)

Understanding how a photosensitizer enters and localizes within cells is crucial for predicting its biological efficacy. The esterification of Rose Bengal is a key strategy to modify its cellular uptake properties.

The cellular uptake of the parent compound, Rose Bengal, is significantly restricted due to its dianionic nature at physiological pH, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane. nih.govrsc.org Consequently, its entry into cells is mediated by specific membrane transporters, namely the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. nih.gov This transporter-mediated uptake results in differential accumulation in various cell lines; for example, hepatocellular carcinoma cell lines (HepG2, Hep3B) that express high levels of OATPs show significantly greater RB uptake than colorectal cancer cell lines (Caco-2, HT-29). bioline.org.br

Esterification of the carboxylic acid group to form Rose Bengal methyl ester neutralizes the negative charge and increases the molecule's lipophilicity. This structural change is a well-established strategy to enhance cellular uptake by shifting the mechanism from transporter-dependent influx to passive diffusion across the cell membrane. While direct comparative studies on the uptake mechanism of Rose Bengal versus its methyl ester are sparse, research on other ester derivatives supports this principle. Nanoparticles formulated with a Rose Bengal ω-carboxyheptyl ester derivative demonstrated more efficient cellular uptake in HT29 and HepG2 cells compared to free Rose Bengal. Similarly, encapsulating Rose Bengal in liposomes or nanoparticles has been shown to increase its intracellular concentration by 2.7-fold compared to the free dye. These studies highlight that masking the anionic charge via esterification or formulation is an effective method to overcome the poor membrane permeability of the parent dye.

Table 3: Cellular Uptake of Rose Bengal and Derivatives in Model Cell Lines

| Compound/Formulation | Cell Line(s) | Uptake Mechanism/Observation | Reference |

|---|---|---|---|

| Rose Bengal (Free) | HepG2, Hep3B, Caco-2, HT-29 | Mediated by OATP1B1/OATP1B3 transporters; higher in liver cancer cells. | nih.govbioline.org.br |

| Rose Bengal (Free) | BHK-21 | Lower uptake compared to liposomal formulation. | |

| Rose Bengal in Liposomes | BHK-21 | 2.7-fold enhanced intracellular uptake vs. free RB. | |

| Rose Bengal ω-carboxyheptyl ester Nanoparticles | HT29, HepG2 | More efficient cellular uptake than free RB. |

Interaction with ATP-Binding Cassette (ABC) Transporters (P-gp, BCRP, MRP1)

Research into the interactions of Rose Bengal and its derivatives with ATP-Binding Cassette (ABC) transporters has revealed significant implications for multidrug resistance in cancer therapy. Studies have primarily focused on the parent compound, Rose Bengal, demonstrating its role as a substrate for several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). researchgate.netnih.govresearchgate.netscience.gov

In vitro studies utilizing human breast cancer cell lines that overexpress these transporters have been instrumental in elucidating these interactions. For instance, in MCF-7 cells overexpressing P-gp (MCF-7 TX400), the intracellular accumulation of Rose Bengal was significantly increased in the presence of a P-gp inhibitor, valspodar, suggesting that Rose Bengal is actively effluxed by this transporter. nih.gov Similarly, in MCF-7 cells overexpressing BCRP (MCF-7 MX100), the BCRP inhibitor fumitremorgin C effectively blocked the transport of Rose Bengal, leading to its intracellular accumulation. nih.govresearchgate.net

Furthermore, investigations with MRP1-overexpressing cells (MCF-7/VP) showed a reduced intracellular concentration of Rose Bengal, which was restored upon treatment with the MRP1 inhibitor MK571. nih.govresearchgate.net This indicates that Rose Bengal is also a substrate for the MRP1 transporter. nih.gov The consequence of this efflux is demonstrated in cell viability assays, where overexpression of P-gp, BCRP, and MRP1 was associated with resistance to Rose Bengal-mediated photodynamic therapy. nih.gov

While extensive data exists for Rose Bengal, specific research on the interaction of its derivative, Rose bengal, methyl ester (RBMET), with ABC transporters is less detailed. RBMET has been synthesized as a more hydrophobic derivative of Rose Bengal. researchgate.net This increased lipophilicity is a common strategy to potentially alter interactions with biological membranes and transporters. However, direct experimental evidence detailing the extent to which Rose bengal, methyl ester is a substrate or inhibitor for P-gp, BCRP, or MRP1 is not extensively covered in the available literature. Further studies are warranted to fully characterize the interaction profile of this specific ester derivative with ABC transporters. nih.gov

Table 1: Interaction of Rose Bengal with ABC Transporters

| Transporter | Cell Line Model | Key Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | MCF-7 TX400 | Rose Bengal is a substrate; its efflux is inhibited by valspodar, increasing intracellular accumulation. | nih.gov |

| BCRP (ABCG2) | MCF-7 MX100 | Rose Bengal is a substrate; its efflux is blocked by fumitremorgin C. | nih.govresearchgate.net |

| MRP1 | MCF-7/VP | Rose Bengal is a substrate; its reduced intracellular level is restored by the inhibitor MK571. | nih.govresearchgate.net |

Modulation of Enzyme Activities (e.g., SecA ATPase) and Ion Channel Function

Rose Bengal has been identified as a potent inhibitor of the bacterial enzyme SecA ATPase, a critical component of the general secretory (Sec) pathway responsible for protein translocation across the cell membrane. nih.govnih.gov This inhibitory action makes SecA a promising target for the development of novel antimicrobial agents. google.com

Studies have shown that Rose Bengal is the first reported sub-micromolar inhibitor of SecA ATPase activity and the associated protein translocation process. nih.govnih.gov The mechanism of inhibition by Rose Bengal is dependent on the concentration of ATP. At low ATP concentrations, Rose Bengal acts as a competitive inhibitor of the intrinsic SecA ATPase activity. nih.govnih.gov Conversely, at high ATP concentrations, the inhibition mechanism shifts to non-competitive. nih.govnih.gov For the translocation ATPase activity, which occurs in the presence of protein precursors and the SecYEG membrane channel complex, Rose Bengal acts as a non-competitive inhibitor. nih.gov

The inhibitory effect of Rose Bengal extends to the ion channel function associated with SecA. When SecA is reconstituted into liposomes, it forms active protein-conducting channels. The inhibition of this SecA-dependent channel activity by Rose Bengal is also non-competitive. nih.gov This consistent non-competitive inhibition across different functional states of SecA suggests a complex interaction with the enzyme that is not solely based on competition with ATP at the active site under all conditions. nih.gov

While Rose Bengal is a well-characterized inhibitor, research has also explored its analogs and derivatives to optimize potency. google.com Ester derivatives have been considered in the design of new SecA inhibitors. researchgate.net Although "Rose bengal, methyl ester" is a known derivative, specific studies detailing its inhibitory kinetics and mechanism of action against SecA ATPase are not as extensively documented as those for the parent compound. The development of derivatives is an ongoing strategy to enhance the antimicrobial properties of SecA inhibitors. researchgate.net

Table 2: Inhibition of SecA ATPase by Rose Bengal

| SecA Activity | ATP Concentration | Inhibition Mechanism | Reference |

|---|---|---|---|

| Intrinsic ATPase | Low | Competitive | nih.govnih.gov |

| Intrinsic ATPase | High | Non-competitive | nih.govnih.gov |

| Translocation ATPase | N/A | Non-competitive | nih.gov |

| SecA-dependent Ion Channel | N/A | Non-competitive | nih.gov |

Research Applications and Methodological Advancements

Photosensitizer Development in Photodynamic Research

The utility of Rose Bengal methyl ester in photodynamic research is primarily attributed to its high efficiency in generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoirradiation. Researchers have focused on optimizing its photosensitizing capabilities through various strategies.

The generation of singlet oxygen by photosensitizers like Rose Bengal is a critical factor in their efficacy. However, the efficiency of this process is influenced by factors such as the photosensitizer's concentration and the surrounding solvent environment. At concentrations above 2 μM in polar environments, Rose Bengal is known to form aggregates, which can impact its singlet oxygen photogeneration capabilities. This aggregation can lead to a non-linear relationship between the concentration and the detected signal of singlet oxygen. To mitigate these aggregation-related discrepancies, it is recommended that concentrations be kept at 1 μM or lower in photochemical studies.

The solvent also plays a crucial role in the singlet oxygen quantum yield (ΦΔ). For instance, the quantum yield of Rose Bengal is significantly higher in deuterium (B1214612) oxide (D₂O) compared to other solvents, which is an important consideration in designing experimental protocols.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Rose Bengal | Water | 0.75 | nsf.gov |

| Rose Bengal | Ethanol | 0.86 | nsf.gov |

| Rose Bengal | Methanol (B129727) | 0.83 | nsf.gov |

| Rose Bengal | D₂O | 0.76 | nsf.gov |

| Rose Bengal | DMF | 0.47 | rsc.org |

To enhance the delivery and efficacy of Rose Bengal methyl ester as a photosensitizer, researchers have explored its integration with various nanoparticle systems. These nanocarriers can improve the solubility of the photosensitizer, facilitate targeted delivery to specific cells or tissues, and enhance its photodynamic activity.

One promising approach involves the use of upconverting nanoparticles (UCNPs). These nanoparticles can convert near-infrared (NIR) light, which has deeper tissue penetration, into visible light that can excite the Rose Bengal methyl ester. This strategy overcomes the limitation of visible light's poor penetration depth in biological tissues. For example, NaYF₄:Yb³⁺,Er³⁺ UCNPs have been successfully conjugated with Rose Bengal. mdpi.comnih.govnih.gov Upon irradiation with NIR light (980 nm), these UCNP-Rose Bengal conjugates efficiently generate ROS, leading to significant cancer cell death in vitro. mdpi.comnih.gov Studies have shown that covalent bonding of Rose Bengal to UCNPs can result in a surface fully covered with the photosensitizer, leading to efficient non-radiative energy transfer and ROS generation. nih.gov

Other nanoparticle systems, such as those based on gadolinium oxide, have also been explored for dual-modal imaging and therapy. dntb.gov.ua Dextran-coated gadolinium oxide nanoparticles conjugated with Rose Bengal have been shown to be feasible contrast agents for both fluorescence microscopy and magnetic resonance imaging (MRI). dntb.gov.ua

| Nanoparticle System | Photosensitizer | Excitation Wavelength (nm) | Key Findings | Reference |

|---|---|---|---|---|

| NaYF₄:Yb³⁺,Er³⁺ UCNPs | Rose Bengal | 980 | Efficient in vitro photodynamic therapy with 67% cell viability reduction. | nih.gov |

| PEG-modified NaYF₄:Yb³⁺,Er³⁺ UCNPs | Rose Bengal | 980 | Successful killing of cancer cells with over 20% decrease in cell viability. | mdpi.comnih.gov |

| Gadolinium Oxide-Dextran | Rose Bengal | Visible | Feasible as a dual contrast agent for fluorescence microscopy and MRI. | dntb.gov.ua |

Förster Resonance Energy Transfer (FRET) is a mechanism that can be harnessed to improve the efficiency of photosensitization. In the context of Rose Bengal methyl ester, FRET can be utilized in nanoparticle systems to transfer energy from a donor molecule to the photosensitizer, which then generates ROS.

A notable application of this is in X-ray-induced photodynamic therapy (X-PDT). This technique aims to overcome the limited penetration depth of visible light by using X-rays to excite scintillating nanoparticles, which then transfer energy to the photosensitizer via FRET. Lanthanide-based AGuIX nanoparticles conjugated with Rose Bengal have been investigated for this purpose. mdpi.com In this system, the nanoparticles act as scintillators (donors), absorbing X-ray energy and emitting light that is then absorbed by the Rose Bengal (acceptor). This energy transfer, which has been shown to be FRET-like, leads to the production of singlet oxygen. The efficiency of FRET can be enhanced by optimizing the distance between the donor and acceptor, for instance, by using a spacer arm to conjugate Rose Bengal to the nanoparticles. mdpi.com

In addition to light, ultrasound can also be used to activate photosensitizers in a process known as sonodynamic therapy (SDT). This approach offers the advantage of deeper tissue penetration compared to visible light. Rose Bengal has been shown to be an effective sonosensitizer.

The mechanism of sonodynamic activation is thought to involve the generation of light (sonoluminescence) during acoustic cavitation, which then excites the photosensitizer. nih.gov This leads to the production of cytotoxic reactive oxygen species. Research has demonstrated that the sonodynamic excitation of Rose Bengal using low-frequency ultrasound (28 kHz) in the dark can effectively eradicate both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The bactericidal effect is dependent on the concentration of Rose Bengal and the duration of the ultrasound treatment. This sono-photochemical approach holds promise for antimicrobial therapies and sterilization of medical instruments. nih.gov

Rose Bengal Methyl Ester in Organic Photocatalysis

The ability of Rose Bengal methyl ester to absorb visible light and initiate chemical reactions has made it a valuable tool in organic synthesis. It acts as a photoredox catalyst, facilitating a variety of organic transformations under mild and environmentally friendly conditions.

Rose Bengal, as a photocatalyst, can operate through different mechanisms, primarily involving single electron transfer (SET) or energy transfer. Upon absorption of visible light, Rose Bengal is excited to its singlet state, followed by efficient intersystem crossing to the triplet state. This excited triplet state is a potent oxidant and can engage in SET with a suitable substrate, initiating a radical cascade.

A prominent example is the [4+2] cycloaddition reaction. Rose Bengal has been successfully employed as a photocatalyst for the radical [4+2] cycloaddition of redox-active indole (B1671886) N-hydroxyphthalimide esters with electron-deficient alkenes. acs.org This reaction proceeds under green light irradiation and provides a facile route to synthesize functionalized tetrahydrocarbazoles in good yields. The proposed mechanism involves an oxidative quenching of the excited Rose Bengal by the N-hydroxyphthalimide ester, followed by a tandem decarboxylation, radical addition, and intramolecular cyclization process. acs.org

Another application is in Friedel-Crafts alkylation reactions. Rose Bengal has been used as a photosensitizer for the visible-light-mediated alkylation of indoles with nitroalkenes in water, an environmentally benign solvent. nih.gov This protocol allows for the synthesis of 3-(2-nitroalkyl)indoles in moderate to good yields.

| Reaction Type | Substrates | Catalyst | Light Source | Yield | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Indole N-hydroxyphthalimide esters and electron-deficient alkenes | Rose Bengal | Green Light | Up to 82% | acs.org |

| Friedel-Crafts Alkylation | Indoles and nitroalkenes | Rose Bengal | White LED | Up to 87% | nih.gov |

| Dehydrogenative Coupling | Tertiary amines and various nucleophiles | Rose Bengal | Visible Light | Good to excellent | rsc.org |

Role in Radical Cycloadditions (e.g., [4+2] Cycloaddition)

Rose bengal, methyl ester, as a derivative of Rose Bengal, is implicated in photocatalysis that facilitates radical cycloadditions, a powerful class of reactions in organic synthesis for the construction of cyclic compounds. acs.org Notably, Rose Bengal itself has been successfully employed as an organic photocatalyst in visible-light-induced radical [4+2] cycloaddition reactions. liverpool.ac.uk This methodology provides an efficient and environmentally friendly route for the synthesis of complex molecules such as functionalized tetrahydrocarbazoles. liverpool.ac.uk

In a typical reaction, Rose Bengal, when irradiated with green light, can catalyze the [4+2] cycloaddition of redox-active indole N-hydroxyphthalimide esters with electron-deficient alkenes. liverpool.ac.uk This process operates under mild, base-free conditions and has demonstrated the capability to produce the desired tetrahydrocarbazole products in yields of up to 82%. liverpool.ac.uk The reaction accommodates a variety of functional groups on the indole ring, although substrates with electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups. liverpool.ac.uk This is attributed to the formation of more stable radical intermediates. liverpool.ac.uk

The following table summarizes the scope of this visible-light-promoted radical [4+2] cycloaddition using Rose Bengal as a photocatalyst.

Table 1: Scope of Visible-Light-Promoted Radical [4+2] Cycloaddition

| Entry | Reactant 1 (Indole Derivative) | Reactant 2 (Alkene) | Product Yield (%) |

|---|---|---|---|

| 1 | N-Boc-indole NHPI ester | Acrylonitrile | 71 |

| 2 | N-Boc-indole NHPI ester | Methyl acrylate (B77674) | 76 |

| 3 | N-Boc-5-Me-indole NHPI ester | Methyl acrylate | 82 |

| 4 | N-Boc-5-CN-indole NHPI ester | Methyl acrylate | 65 |

This method represents an economical and greener catalytic system for the synthesis of biologically significant tetrahydrocarbazoles. liverpool.ac.uk

Functionalization and Cross-Coupling Reactions in Organic Synthesis

Rose bengal, methyl ester, as a photosensitizer, is part of a class of organic dyes that have been increasingly utilized as an alternative to transition metal catalysts in a variety of organic transformations, including functionalization and cross-coupling reactions. rsc.org These reactions are fundamental in the formation of C-C and C-heteroatom bonds. rsc.org Rose Bengal's photocatalytic activity is driven by its ability to absorb visible light, leading to an excited state that can initiate single electron transfer (SET) processes, which are key to many functionalization and cross-coupling reactions. rsc.org

One significant application is in cross-dehydrogenative coupling (CDC) reactions, which allow for the direct formation of a bond between two C-H bonds or a C-H and a heteroatom-H bond. researchgate.net This atom-economical approach has been successfully catalyzed by Rose Bengal under visible light irradiation for the synthesis of various important organic molecules. researchgate.net For instance, it has been used in the C-H functionalization of amines to generate iminium ions, which can then react with nucleophiles in aza-Henry and Mannich-type reactions. acs.org

Furthermore, Rose Bengal has been employed in the visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes, a type of C-C bond-forming reaction. scispace.comnih.gov This protocol proceeds in an environmentally friendly solvent like water and does not require any metal or base, leading to the formation of 3-(2-nitroalkyl)indoles in good yields. nih.gov

The versatility of Rose Bengal as a photocatalyst is also evident in its application for the synthesis and site-selective functionalization of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. rsc.org

Material Science and Functionalization Research

Functionalization of Mesoporous Silica (B1680970) Nanoparticles for Photocatalysis

Rose bengal, methyl ester, can be incorporated into mesoporous silica nanoparticles (MSNs) to create advanced photocatalytic materials. The high surface area and porous structure of MSNs make them excellent supports for photosensitizers like Rose Bengal. nih.govnih.gov The functionalization of MSNs with Rose Bengal enhances its photostability and can improve its efficacy as a photodynamic therapy agent. nih.gov

The process of functionalizing these nanoparticles often involves a multi-step synthesis. First, silica nanoparticles are synthesized, followed by the modification of their surface with functional groups, such as amine groups. nih.gov Subsequently, Rose Bengal molecules can be covalently conjugated to these functionalized surfaces. nih.govnih.gov This covalent linkage helps to prevent leaching of the dye from the nanoparticles.

Research has shown that Rose Bengal-loaded MSNs exhibit enhanced photodynamic activity compared to the free dye. nih.gov For example, in the presence of 1,3-Diphenylisobenzofuran (DPBF), a singlet oxygen scavenger, Rose Bengal-loaded MSNs led to a significantly higher degradation of DPBF upon irradiation compared to free Rose Bengal, indicating a more efficient generation of singlet oxygen. nih.gov This increased efficiency is crucial for photocatalytic applications.

Table 2: Comparison of Photodynamic Activity

| Photosensitizer | DPBF Degradation (in 5 min) |

|---|---|

| Free Rose Bengal | 18% |

| Rose Bengal-loaded MSNs | 76% |

Incorporation into Conjugated Microporous Polymers for Heterogeneous Catalysis

Rose bengal, methyl ester, can be integrated into the structure of conjugated microporous polymers (CMPs), creating robust and reusable heterogeneous photocatalysts. rsc.orgscispace.com CMPs are a class of porous organic polymers that offer high surface areas, permanent porosity, and excellent chemical and thermal stability. chemrxiv.orgbeilstein-journals.org By incorporating a photosensitizing dye like Rose Bengal directly into the polymer backbone, the resulting material can be used as a solid, easily separable photocatalyst. rsc.orgscispace.com

The synthesis of these dye-functionalized CMPs can be achieved through methods such as palladium-catalyzed Sonogashira-Hagihara cross-coupling polycondensation. rsc.orgscispace.com This approach allows for the creation of a stable polymer network with the Rose Bengal units acting as active photocatalytic sites. These materials have shown high activity in heterogeneous photocatalytic reactions, such as aza-Henry reactions, at room temperature for a wide range of substrates. rsc.orgscispace.com

A key advantage of these Rose Bengal-containing CMPs is their excellent recyclability. They can be recovered after a reaction and reused multiple times without a significant loss in their catalytic activity. rsc.org This reusability, combined with the fact that they are noble-metal-free, makes them a more sustainable and cost-effective option for photocatalysis. rsc.org

Conjugation with Biopolymers (e.g., Hyaluronic Acid) for Sustained Research Effects

Rose bengal, methyl ester, can be conjugated with biopolymers like hyaluronic acid (HA) to develop materials with sustained effects for various research applications, particularly in the biomedical field. researchgate.netacs.orgnsf.gov Hyaluronic acid is a naturally occurring, biocompatible, and biodegradable polysaccharide, making it an ideal carrier for photosensitizers.

The conjugation of Rose Bengal to HA can be achieved through chemical modification of the HA backbone, for example, by first modifying it with a linker molecule like adipic acid dihydrazide (ADH), followed by coupling with Rose Bengal. rsc.org This creates a stable conjugate where the photosensitizer is immobilized within the biopolymer matrix. nsf.gov

This conjugation has been shown to provide several benefits. For instance, the RB-HA conjugate exhibits slower photobleaching compared to free Rose Bengal, which is essential for applications requiring prolonged light exposure. nsf.gov Furthermore, the gradual release of Rose Bengal from the HA matrix can ensure a sustained local concentration of the photosensitizer, leading to prolonged activity. researchgate.netacs.orgnsf.gov In antibacterial studies, RB-HA conjugates have demonstrated effective and sustained inhibition of bacterial growth over extended periods. acs.org

Table 3: Properties of Rose Bengal-Hyaluronic Acid Conjugate

| Property | Observation | Reference |

|---|---|---|

| Photostability | Slower photodegradation compared to free Rose Bengal | nsf.gov |

| Release Profile | Gradual release of Rose Bengal | acs.orgnsf.gov |

| Antibacterial Activity | Sustained inhibition of S. aureus and E. coli | researchgate.netnsf.gov |

Development of Polymeric Optical Filters

Rose bengal, methyl ester, can be incorporated into polymer matrices, such as poly(vinyl alcohol) (PVA), to create composite films with specific optical properties, making them suitable for applications like long-pass optical filters. The interaction between the Rose Bengal molecules and the polymer matrix, often through hydrogen bonding, can influence the optical characteristics of the resulting material.

By varying the concentration of Rose Bengal within the PVA film, the optical properties can be tuned. These composite films have been shown to exhibit excellent optical cut-off properties in the near-infrared spectral range (600–1400nm) with high transmission values. For example, a PVA film containing 10 wt% Rose Bengal demonstrated a high transmission of approximately 84% in this range, making it a promising material for long-pass optical filters and protective window applications.

In addition to their filtering capabilities, these PVA/Rose Bengal films have also demonstrated optical limiting behavior, particularly at higher dye concentrations, when measured with a He-Ne laser beam at 632.8nm. This property is valuable for protecting sensitive optical components from high-intensity light.

Methodological Tools in Cell Biology Research

The unique characteristics of Rose bengal, methyl ester have led to its exploration as a methodological tool in cell biology, particularly in the study of cellular membranes and the assessment of cell viability.

Probes for Membrane and Enzymatic Activity Studies

While the esterification of Rose Bengal to its methyl ester derivative increases its hydrophobicity, suggesting a greater affinity for cellular membranes, detailed studies specifically characterizing it as a probe for membrane potential or for high-throughput enzymatic inhibitor screening are not extensively documented in publicly available research. The increased lipophilicity of Rose bengal, methyl ester compared to its parent compound, Rose Bengal, theoretically enhances its ability to interact with and penetrate lipid bilayers. This property is a prerequisite for any molecule intended for use as a membrane probe.

In the context of photodynamic therapy research, Rose bengal, methyl ester has been utilized in conjunction with conjugated polymer nanoparticles. cancertreatmentjournal.comrsc.org In these systems, the nanoparticles act as light-harvesting antennas, transferring energy to the Rose bengal, methyl ester. rsc.org This process, which relies on close proximity and efficient fluorescence resonance energy transfer (FRET), indirectly points to the compound's ability to be incorporated into well-defined nanosystems, a feature often required for targeted probes. rsc.org However, direct application as a standalone fluorescent probe for routine membrane and enzymatic activity studies is not a well-established research application based on current literature.

Q & A

Q. What are the standard protocols for synthesizing Rose Bengal methyl ester, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification or transesterification reactions. Key parameters include catalyst type (e.g., KOH, NaOH), catalyst concentration (0.5–1.5 wt%), alcohol-to-oil molar ratio (1:6–1:9), and reaction temperature (25–60°C). For reproducibility, experimental protocols should specify purification steps (e.g., solvent extraction) and validate purity via GC-MS or HPLC .